molecular formula C13H17N3O3 B1426683 Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate CAS No. 1306739-54-7

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate

Cat. No. B1426683
CAS RN: 1306739-54-7
M. Wt: 263.29 g/mol
InChI Key: QMTBLIZSHBXITI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate, also known as MOPP, is a synthetic derivative of the naturally occurring organic compound piperidine. It is a white crystalline solid that is soluble in water and ethanol. MOPP has been used in many scientific and medical applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the development of new therapeutic agents.

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

  • Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate derivatives have shown potential as hybrid anticonvulsants. A study developed a focused library of these compounds, integrating chemical fragments of well-known antiepileptic drugs. They exhibited broad spectrum anticonvulsant properties in preclinical models and displayed promising safety profiles in comparison to clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Structural and UV Studies

  • Structural analysis and UV studies of two uracil derivatives of methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate revealed their interaction with DNA through electrostatic binding. This was indicated by their UV spectra and X-ray diffraction studies, which showed antiparallel β-sheet arrangement in their solid state due to N–H···O intermolecular hydrogen bonding (Yao et al., 2013).

Synthesis from Levulinic Acid

  • Research has demonstrated a synthesis approach for 3-(pyrimidinyl)propanoates from levulinic acid, leading to a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate. This process established a straightforward protocol for synthesizing various 3-(pyrimidinyl) propanoates (Flores et al., 2013).

Application in Antitumor Activity

  • Novel pyrimidinyl pyrazole derivatives, including those involving 3-phenylpiperazinyl-1-trans-propenes, have been synthesized and shown significant cytotoxic activity against several tumor cell lines. These compounds demonstrated potent antitumor activity in vitro and in vivo without causing undesirable effects in mice (Naito et al., 2005).

Synthesis of Merocyanine Dyes

  • Research in the field of dye synthesis has included the use of methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate derivatives. These compounds have been utilized in the synthesis of merocyanine dyes, with confirmed structural configurations by IR and UV spectral determination. Some of these dyes have shown high bactericidal activity against common pathogens like E.Coli and Staphylococcus Aureus (Abdel-Rahman & Khalil, 1978).

Mechanism of Action

properties

IUPAC Name

methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-12(18)7-11(17)10-8-14-13(15-9-10)16-5-3-2-4-6-16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTBLIZSHBXITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=C(N=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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